4-Methylumbelliferyl alpha-L-rhamnopyranoside

概要

説明

4-Methylumbelliferyl alpha-L-rhamnopyranoside is a biochemical reagent widely used in glycobiology research. It is a fluorogenic substrate that, upon enzymatic cleavage, releases 4-methylumbelliferone, a compound that exhibits strong fluorescence. This property makes it particularly useful in various biochemical assays and research applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl alpha-L-rhamnopyranoside typically involves the glycosylation of 4-methylumbelliferone with alpha-L-rhamnopyranosyl donors. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize efficiency and minimize costs .

化学反応の分析

Types of Reactions

4-Methylumbelliferyl alpha-L-rhamnopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes, such as alpha-L-rhamnosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme used. Common reagents include buffer salts, stabilizers, and sometimes cofactors to enhance enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using spectrophotometric methods .

科学的研究の応用

Glycosidase Activity Assays

MUR serves as a substrate for various glycosidases, particularly alpha-L-rhamnosidase. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, which can be detected fluorometrically. This property allows researchers to quantify enzyme activity and study enzyme kinetics effectively.

- Fluorescence Detection : The cleavage of the compound produces a blue fluorescent solution, facilitating easy measurement and analysis in laboratory settings .

Carbohydrate Metabolism Studies

In glycobiology, the compound is employed to investigate the metabolism of carbohydrates. It aids in understanding how different enzymes interact with glycosides and the role of rhamnose-containing glycans in biological systems.

- Enzyme Kinetics : Researchers utilize this compound to explore the kinetics of glycosidases, contributing to the broader understanding of carbohydrate metabolism .

Microbial Detection and Food Testing

MUR has applications in food safety and microbiology, where it is used to detect bacterial growth. Certain bacteria produce glycosidases that can cleave the compound, leading to fluorescence that indicates microbial presence.

- Food Safety Testing : The ability to detect specific bacterial enzymes makes it a useful tool for assessing food quality and safety .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosidase Activity Assays | Substrate for alpha-L-rhamnosidase | Quantitative measurement of enzyme activity |

| Carbohydrate Metabolism | Studies on enzyme interactions with glycosides | Insights into metabolic pathways |

| Microbial Detection | Detects bacterial growth through enzymatic cleavage | Enhances food safety protocols |

Case Study 1: Enzyme Kinetics Analysis

A study published in a peer-reviewed journal utilized this compound to analyze the kinetics of a novel alpha-L-rhamnosidase from Bacillus subtilis. The researchers found that the enzyme exhibited Michaelis-Menten kinetics with a Km value indicative of high affinity for the substrate. The results provided insights into the enzyme's potential applications in biotechnological processes involving rhamnose .

Case Study 2: Detection of Pathogenic Bacteria

In another research project, scientists employed this compound to develop a rapid assay for detecting Escherichia coli in food samples. The assay demonstrated high sensitivity and specificity, allowing for quick identification of contamination, thus improving food safety measures significantly .

作用機序

The mechanism of action of 4-Methylumbelliferyl alpha-L-rhamnopyranoside involves its enzymatic cleavage by alpha-L-rhamnosidases. The enzyme specifically recognizes and binds to the glycosidic bond between the rhamnose and 4-methylumbelliferone moieties, catalyzing its hydrolysis. This reaction releases 4-methylumbelliferone, which fluoresces under UV light, allowing for easy detection and quantification .

類似化合物との比較

4-Methylumbelliferyl alpha-L-rhamnopyranoside is unique due to its specific substrate properties and the strong fluorescence of its hydrolysis product. Similar compounds include:

4-Methylumbelliferyl beta-D-glucopyranoside: Used to study beta-glucosidase activity.

4-Methylumbelliferyl beta-D-galactopyranoside: Used to study beta-galactosidase activity.

4-Methylumbelliferyl alpha-D-glucopyranoside: Used to study alpha-glucosidase activity

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific glycosidic bonds they target and the enzymes they interact with.

生物活性

4-Methylumbelliferyl alpha-L-rhamnopyranoside (MUR) is a synthetic glycoside compound widely utilized in biochemical research, particularly as a substrate for the enzyme α-L-rhamnosidase. This article delves into its biological activity, mechanisms of action, and applications in enzymatic assays.

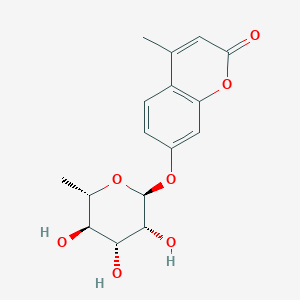

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 318.31 g/mol. The compound consists of a rhamnose sugar linked to a 4-methylumbelliferone moiety, which exhibits fluorescence upon hydrolysis. The hydrolysis reaction can be represented as follows:

This reaction is crucial for studying the activity of enzymes involved in carbohydrate metabolism, particularly in microorganisms and plants .

The primary biological activity of this compound is its role as a substrate for α-L-rhamnosidases, enzymes that catalyze the hydrolysis of rhamnose-containing polysaccharides. These enzymes are integral to various metabolic pathways in organisms such as Aspergillus niger and Aspergillus nidulans, where they facilitate the degradation of complex carbohydrates .

Key Points:

- Substrate for α-L-rhamnosidase: Enables detection and quantification of enzyme activity.

- Fluorescent Properties: The release of 4-methylumbelliferone during hydrolysis allows for real-time monitoring through fluorometric assays.

Applications in Research

MUR is extensively used in enzymatic assays to measure α-L-rhamnosidase activity across different biological contexts. Its fluorescent nature makes it an effective tool for real-time analysis in various studies, including:

- Enzyme Kinetics: Researchers utilize Michaelis-Menten kinetics to establish specific parameters for enzyme activity against this substrate.

- Microbial Studies: It aids in understanding microbial metabolism involving rhamnose degradation.

- Plant Biochemistry: Used to investigate plant enzymes that target rhamnose-containing compounds .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related glycosides:

| Compound Name | Sugar Moiety | Fluorescent | Enzyme Target |

|---|---|---|---|

| 4-Methylumbelliferyl-alpha-L-rhamnopyranoside | Alpha-L-Rhamnose | Yes | α-L-Rhamnosidase |

| p-Nitrophenyl-alpha-L-rhamnopyranoside | Alpha-L-Rhamnose | No | α-L-Rhamnosidase |

| Methylumbelliferyl-beta-D-glucoside | Beta-D-Glucose | Yes | Beta-Glucosidase |

| Methylumbelliferyl-beta-D-galactoside | Beta-D-Galactose | Yes | Beta-Galactosidase |

This comparison highlights the unique utility of this compound as both a substrate and a fluorescent probe, distinguishing it from other glycosides .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

- Enzymatic Activity Assessment: A study on Aspergillus niger showed significant hydrolytic activity towards this substrate, with kinetic parameters established through detailed analysis .

- Microbial Metabolism: Research indicated that the hydrolysis of rhamnose polysaccharides plays a pivotal role in microbial carbohydrate metabolism, influencing growth and development .

- Fluorescent Assays: The compound's fluorescent properties have been leveraged to develop sensitive assays for detecting α-L-rhamnosidase activity in environmental samples .

特性

IUPAC Name |

4-methyl-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHENXHLAUMBH-JKNOJPNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。